Cas no 1486472-71-2 (bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2S)-2-hydroxy-3-(morpholin-4-yl)propylphosphonate)

bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2S)-2-hydroxy-3-(morpholin-4-yl)propylphosphonate Chemical and Physical Properties
Names and Identifiers
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- Phosphonic acid, P-[(2S)-2-hydroxy-3-(4-morpholinyl)propyl]-, bis[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester
- Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate
- bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2S)-2-hydroxy-3-(morpholin-4-yl)propylphosphonate
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- MDL: MFCD09863808
- Inchi: 1S/C27H52NO5P/c1-19(2)24-9-7-21(5)15-26(24)32-34(30,18-23(29)17-28-11-13-31-14-12-28)33-27-16-22(6)8-10-25(27)20(3)4/h19-27,29H,7-18H2,1-6H3/t21-,22-,23+,24+,25+,26-,27-/m1/s1
- InChI Key: PDUVASMJZRPEOU-DXJNZMDBSA-N
- SMILES: P(C[C@@H](O)CN1CCOCC1)(=O)(O[C@@H]1C[C@H](C)CC[C@H]1C(C)C)O[C@@H]1C[C@H](C)CC[C@H]1C(C)C
bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2S)-2-hydroxy-3-(morpholin-4-yl)propylphosphonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426363-25mg |
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate |
1486472-71-2 | 98% | 25mg |
¥27291.00 | 2023-11-21 | |
Enamine | EN300-87953-0.1g |
bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] [(2S)-2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate |
1486472-71-2 | 0.1g |
$2251.0 | 2023-09-01 | ||
Enamine | EN300-87953-0.05g |
bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] [(2S)-2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate |
1486472-71-2 | 0.05g |
$2148.0 | 2023-09-01 | ||
Enamine | EN300-87953-10g |
bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] [(2S)-2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate |
1486472-71-2 | 10g |
$11001.0 | 2023-09-01 | ||
Enamine | EN300-87953-1.0g |
bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] [(2S)-2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate |
1486472-71-2 | 1.0g |
$2558.0 | 2023-02-11 | ||
Enamine | EN300-87953-0.25g |
bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] [(2S)-2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate |
1486472-71-2 | 0.25g |
$2353.0 | 2023-09-01 | ||
Enamine | EN300-87953-5g |
bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] [(2S)-2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate |
1486472-71-2 | 5g |
$7420.0 | 2023-09-01 | ||
Enamine | EN300-87953-2.5g |
bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] [(2S)-2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate |
1486472-71-2 | 2.5g |
$5014.0 | 2023-09-01 | ||
Enamine | EN300-87953-0.5g |
bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] [(2S)-2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate |
1486472-71-2 | 0.5g |
$2455.0 | 2023-09-01 | ||
Enamine | EN300-87953-10.0g |
bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] [(2S)-2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate |
1486472-71-2 | 10.0g |
$11001.0 | 2023-02-11 |
bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2S)-2-hydroxy-3-(morpholin-4-yl)propylphosphonate Related Literature
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Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
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3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
Additional information on bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2S)-2-hydroxy-3-(morpholin-4-yl)propylphosphonate
Introduction to Bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2S)-2-hydroxy-3-(morpholin-4-yl)propylphosphonate (CAS No. 1486472-71-2)
Bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2S)-2-hydroxy-3-(morpholin-4-yl)propylphosphonate, a compound with the CAS number 1486472-71-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural and functional properties. The intricate stereochemistry of this phosphonate derivative, characterized by the presence of multiple stereocenters, makes it a subject of intense research interest.
The molecular structure of this compound features a cyclohexane backbone substituted with various functional groups, including a phosphonate moiety. The specific stereochemistry at the 1R, 2S, and 5R positions contributes to its distinct chemical behavior and potential biological activity. This stereochemical complexity is not only a challenge for synthetic chemists but also offers opportunities for designing molecules with tailored properties.
In recent years, there has been growing interest in phosphonate derivatives due to their versatile applications in medicinal chemistry. Phosphonates are known for their stability and ability to form stable complexes with metal ions, making them valuable in various therapeutic contexts. The presence of a morpholine group in this compound further enhances its potential bioactivity, as morpholine derivatives are commonly found in bioactive molecules and have been shown to exhibit pharmacological effects.
One of the most compelling aspects of this compound is its potential application in the development of new drugs. The combination of a cyclohexane ring with a phosphonate group and a morpholine moiety creates a scaffold that can be modified to target specific biological pathways. This flexibility makes it an attractive candidate for further investigation in drug discovery.
Recent studies have highlighted the importance of stereochemistry in determining the efficacy and safety of pharmaceutical compounds. The precise stereochemical configuration of Bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2S)-2-hydroxy-3-(morpholin-4-yl)propylphosphonate is crucial for its biological activity. Research has shown that even small changes in stereochemistry can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.
The synthesis of this compound presents several challenges due to its complex stereochemistry. However, advances in synthetic methodologies have made it possible to construct such intricate molecules with high precision. Techniques such as asymmetric synthesis and chiral resolution have been instrumental in achieving the desired stereochemical purity.
The potential applications of this compound extend beyond traditional pharmaceuticals. It has been suggested that such phosphonate derivatives could be used in materials science and biotechnology due to their unique chemical properties. For instance, they might be employed as chelating agents or as components in novel materials designed for specific applications.
Current research is focused on exploring the biological activity of this compound and its derivatives. Preliminary studies have indicated that it may exhibit inhibitory effects on certain enzymes or receptors, making it a promising candidate for further development. Additionally, its stability under various conditions makes it suitable for formulation into drug products that require long shelf life and stability.
The role of computational chemistry in understanding the properties of complex molecules like Bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2S)-2-hydroxy-3-(morpholin-4-yl)propylphosphonate cannot be overstated. Molecular modeling techniques have enabled researchers to predict the behavior of this compound both in vitro and in silico, providing valuable insights into its potential interactions with biological targets.
In conclusion, Bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2S)-2-hydroxy-3-(morpholin-4-yl)propylphosphonate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential bioactivity make it a subject of considerable interest among researchers. As our understanding of molecular interactions continues to grow, compounds like this one are poised to play a crucial role in the development of new therapeutic agents.
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